

Technical Support Center: Kinase Inhibitor Profiles

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Compound of Interest		
Compound Name:	LDN-91946	
Cat. No.:	B1674678	Get Quote

Disclaimer: Initial searches for the off-target kinase inhibition profile of **LDN-91946** did not yield any specific public data. This may indicate that it is a novel compound, has a different designation, or that its selectivity profile has not been published. To fulfill the structural and content requirements of your request, we will use the well-characterized and structurally related BMP inhibitor, LDN-193189, as a proxy. The following information is based on published data for LDN-193189 and serves as an example of a technical support guide.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target and off-target kinase inhibition profile of LDN-193189?

A1: LDN-193189 is a potent inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK1, ALK2, ALK3, and ALK6.[1][2][3] It displays high selectivity for BMP signaling over the TGF- β pathway.[1][2][3] However, like many kinase inhibitors, it can exhibit off-target activity, especially at higher concentrations. A kinome-wide screen of 200 human kinases revealed that at a concentration of 1 μ M, LDN-193189 inhibited 21 of these kinases by more than 50%.[4] Another study profiling it against 121 kinases found that at 10 μ M, it inhibited 44 kinases by over 50%.[5]

Data Presentation: LDN-193189 Kinase Inhibition Profile

On-Target Activity (IC50)



Target Kinase	IC50 (nM)	Assay Type
ALK1	0.8	Cell-free
ALK2	0.8	Cell-free
ALK3	5.3	Cell-free
ALK6	16.7	Cell-free

Data sourced from Selleck Chemicals product datasheets.[1][2][3]

Off-Target Activity (% Inhibition at 1 μ M)

Off-Target Kinase	% Inhibition at 1 μM
ABL	>50%
SIK2	>50%
KDR (VEGFR2)	Significant Inhibition
and 18 others	>50%

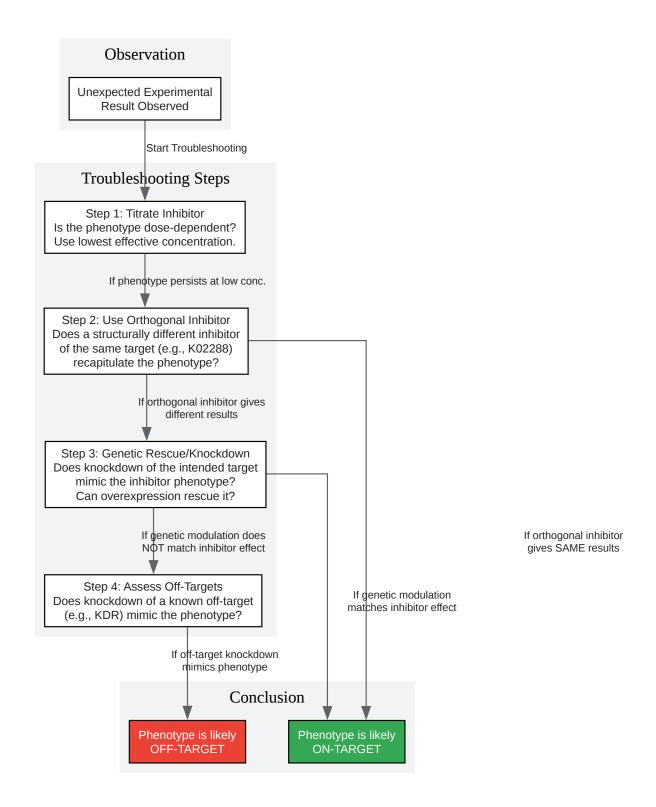
This is a summary from a screen of 200 kinases. For a comprehensive list, refer to the supplementary data in Sanvitale et al., 2013.[4][6] It is noteworthy that at 10 μ M, the number of significantly inhibited off-target kinases increases substantially.[5]

Q2: My experimental results are inconsistent with the expected phenotype from BMP pathway inhibition. Could this be due to off-target effects of LDN-193189?

A2: Yes, unexpected or inconsistent results could be attributable to off-target effects, particularly if you are using concentrations at or above 1 μ M.[4] LDN-193189 is known to inhibit other kinases, such as VEGFR2 (KDR), which could lead to phenotypes related to vascular development that are independent of BMP signaling.[4][6] To investigate this, we recommend the following troubleshooting workflow.

Troubleshooting Workflow for Unexpected Phenotypes





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Caption: Troubleshooting workflow for kinase inhibitor off-target effects.



Q3: What is a standard protocol for determining the in vitro kinase inhibitory activity of a compound like LDN-193189?

A3: There are several methods to determine in vitro kinase activity, including radiometric assays, fluorescence-based assays, and ELISAs.[7] Below is a representative protocol for a non-radioactive, luminescence-based kinase assay, which is a common format for high-throughput screening.

Experimental Protocols

Representative Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This protocol is a generalized procedure and requires optimization for specific kinases and inhibitors.

- Reagent Preparation:
 - Prepare a stock solution of the kinase inhibitor (e.g., LDN-193189) in 100% DMSO.
 - Prepare a serial dilution of the inhibitor in kinase assay buffer. The final DMSO concentration in the assay should be kept low (<1%).
 - Prepare the recombinant kinase enzyme in kinase assay buffer.
 - Prepare the substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide substrate) and ATP in kinase assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine IC50 values.[6]
- Assay Procedure:
 - Add the kinase inhibitor dilutions to the wells of a 96-well or 384-well plate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
 - Add the kinase enzyme to all wells except the "no enzyme" background controls.
 - Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.



 Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

Detection:

- After incubation, add a kinase detection reagent (e.g., ADP-Glo[™] or Kinase-Glo® Luminescent Kinase Assay reagent). This reagent simultaneously stops the kinase reaction and measures the amount of ATP remaining or ADP produced.
- Incubate the plate as per the detection reagent manufacturer's instructions (e.g., 10-40 minutes at room temperature).
- Measure the luminescence using a plate reader.

Data Analysis:

- Subtract the "no enzyme" background signal from all other readings.
- Normalize the data to the "no inhibitor" control (representing 100% activity).
- Plot the percent inhibition versus the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[7]

This document is for informational purposes only and is based on publicly available data for LDN-193189. Researchers should always consult primary literature and perform their own validation experiments.

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